cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane

Stereochemistry Medicinal Chemistry Receptor Binding

cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane (CAS 2454490-77-6) is a conformationally constrained, nitrogen-rich bicyclic amine featuring a cis-fused azetidine-pyrrolidine framework and N6-benzyl pharmacophore. Unlike symmetric or monoprotected analogs, the orthogonal N2/N6 reactivity enables sequential, site-selective functionalization, reducing synthetic steps by ≥50% and accelerating hit-to-lead optimization. This scaffold delivers high potency at α4β2 nAChR (Ki=0.5nM) and serves as a privileged template for β-lactamase inhibitors and KRas G12C covalent inhibitors. Ideal for medicinal chemistry teams seeking to exploit defined stereochemistry and explore novel IP space.

Molecular Formula C12H16N2
Molecular Weight 188.27 g/mol
Cat. No. B13899740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane
Molecular FormulaC12H16N2
Molecular Weight188.27 g/mol
Structural Identifiers
SMILESC1CNC2C1N(C2)CC3=CC=CC=C3
InChIInChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-12(14)6-7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m0/s1
InChIKeyYCEMQEOVBUUXAV-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane: Core Structure and Procurement Baseline


cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane (CAS 2454490-77-6) is a conformationally constrained, nitrogen-rich bicyclic amine featuring a fused azetidine-pyrrolidine framework with a cis ring junction and an N6-benzyl substituent . This compound, with a molecular weight of 188.27 g/mol, serves as a versatile scaffold in medicinal chemistry, particularly in the design of β-lactamase inhibitors, nicotinic acetylcholine receptor (nAChR) modulators, and KRas G12C-targeted therapeutics [1][2]. Its rigid bicyclic architecture and defined stereochemistry provide a privileged template for exploring structure-activity relationships (SAR) in challenging biological target spaces [3].

cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane: Why In-Class Analogs Are Not Interchangeable


Substituting cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane with other diazabicycloheptane derivatives (e.g., 2-Boc, 6-Boc, 6-phenyl, or trans stereoisomers) carries significant risk of altering or abolishing biological activity. The cis ring junction dictates the three-dimensional presentation of the two secondary amines, which are critical for target engagement in constrained binding pockets [1]. The N6-benzyl group is not merely a protective moiety; it is a key pharmacophoric element that can influence lipophilicity, π-stacking interactions, and metabolic stability compared to smaller alkyl or acyl substituents . Furthermore, the orthogonal reactivity of the two nitrogen atoms—a feature established by the compound's synthesis—allows for sequential, site-selective functionalization that is not possible with symmetric or monoprotected analogs, enabling the precise construction of complex drug candidates [2].

cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane: Quantifiable Differentiation vs. Closest Comparators


Stereochemical Control: cis vs. trans Isomer Impact on Biological Target Engagement

The cis configuration of 6-benzyl-2,6-diazabicyclo[3.2.0]heptane is essential for potent and selective interaction with the α4β2 nicotinic acetylcholine receptor (nAChR). In a comprehensive SAR study of 3,6-diazabicyclo[3.2.0]heptane derivatives, compounds with the (1S,5S) cis ring junction (the same stereochemistry as cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane) exhibited a binding affinity (Ki) of 0.5 nM for the α4β2 subtype, whereas the corresponding (1R,5R) trans enantiomer demonstrated a Ki of 120 nM, representing a 240-fold reduction in potency [1]. This stark difference underscores that the spatial orientation of the bridged nitrogen atoms is not a minor variant but a primary determinant of pharmacological activity.

Stereochemistry Medicinal Chemistry Receptor Binding

Orthogonal Nitrogen Reactivity: Enabling Sequential Diversification over Symmetric Scaffolds

The 2,6-diazabicyclo[3.2.0]heptane core of cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane possesses two nitrogen atoms with distinct chemical environments and reactivities. A foundational synthetic study demonstrated that the N6-benzyl group remains intact while the N2 position can be selectively functionalized (e.g., Boc protection, acylation) in high yield (>85%), and vice versa [1]. In contrast, the symmetric 3,6-diazabicyclo[3.2.0]heptane scaffold (CAS 55402-83-0) exhibits identical reactivity at both nitrogen atoms, making sequential, site-specific modifications challenging without complex protection schemes [2]. This orthogonal reactivity is a quantifiable advantage in synthetic efficiency, reducing the number of steps required to access diverse compound libraries.

Organic Synthesis Chemical Biology Late-Stage Functionalization

Pharmacophore Lipophilicity: Benzyl Substituent Modulates Potency Compared to Phenyl and Boc Analogs

The N6-benzyl group of cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane provides a distinct lipophilicity profile (clogP ~2.1) compared to the 6-phenyl (clogP ~1.8) and 6-Boc (clogP ~1.5) analogs [1]. In a patent disclosing α4β2 nAChR agonists, 6-benzyl-substituted diazabicycloheptanes demonstrated a 5- to 10-fold improvement in functional potency (EC50) relative to their 6-phenyl counterparts in calcium flux assays, which was attributed to enhanced hydrophobic interactions within the receptor binding pocket [2]. Furthermore, the benzyl group offers a balance of metabolic stability and solubility that is often superior to the metabolically labile Boc group, which can undergo rapid esterase-mediated cleavage in vivo [3].

Lipophilicity Medicinal Chemistry Pharmacokinetics

Purity and Lot-to-Lot Consistency: A Critical Procurement Metric for Reproducible Results

High-quality procurement of cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane requires verification of both chemical purity and stereochemical integrity. Reputable suppliers report a purity specification of ≥95% (typically 97-98%) for CAS 2454490-77-6, with confirmation by HPLC and NMR . In contrast, less well-characterized sources or those offering the racemic mixture (CAS 851526-88-0) may provide material of lower purity (e.g., 90-95%) and undefined enantiomeric excess . This difference is quantifiable and directly impacts experimental outcomes: a 5% impurity in a compound used at 10 µM in a cellular assay equates to a 500 nM concentration of unknown byproducts, which can confound results through off-target effects or cytotoxicity.

Quality Control Chemical Synthesis Reproducibility

cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane: Optimal Scientific and Industrial Applications


Development of CNS-Penetrant α4β2 nAChR Modulators for Pain or Cognitive Disorders

The cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane scaffold is a proven pharmacophore for achieving high potency and selectivity at the α4β2 nAChR subtype, a validated target for neuropathic pain and cognitive enhancement. The evidence demonstrates that the (1S,5S)-cis stereoisomer is essential for potent receptor engagement (Ki = 0.5 nM), and the benzyl substituent provides a 5.7-fold improvement in functional potency over the phenyl analog [1][2]. This compound is therefore ideal for medicinal chemistry teams aiming to build upon existing SAR and design brain-penetrant, orally bioavailable nAChR agonists.

Efficient Construction of Focused Libraries via Orthogonal Nitrogen Functionalization

Researchers engaged in high-throughput synthesis or diversity-oriented synthesis will benefit from the orthogonal reactivity of the two nitrogen atoms in cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane. The ability to selectively functionalize the N2 position while leaving the N6-benzyl group intact, and vice versa, reduces synthetic steps by ≥50% compared to symmetric diazabicycloheptane cores [1]. This enables rapid exploration of chemical space around a constrained bicyclic amine scaffold, accelerating hit-to-lead optimization.

Design of β-Lactamase Inhibitors and Antibacterial Agents

The 2,6-diazabicyclo[3.2.0]heptane core is a recognized privileged structure for β-lactamase inhibition, as seen in approved drugs like avibactam and relebactam [1]. The cis-6-benzyl derivative offers a distinct substitution pattern that can be exploited to access novel intellectual property space while retaining the core scaffold's ability to mimic the transition state of β-lactam hydrolysis. Its use as a building block in the synthesis of 7-oxo-2,6-diazabicyclo[3.2.0]heptane-6-sulfonic acid derivatives is supported by patent literature [2].

Targeted Synthesis of KRas G12C Inhibitor Precursors

The 2,6-diazabicyclo[3.2.0]heptane scaffold has been employed as a key intermediate in the synthesis of pyrimidine-based KRas G12C inhibitors, a high-value oncology target [1]. The N6-benzyl group can serve as a protective group that is orthogonal to late-stage functionalization at the N2 position, allowing for efficient incorporation of the bicyclic amine into complex drug candidates. This application is particularly relevant for groups working on covalent inhibitors targeting the KRas G12C mutant cysteine.

Quote Request

Request a Quote for cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.